2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17346874
InChI: InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-10,18H,(H,16,17)/b14-10-
SMILES:
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone

CAS No.:

Cat. No.: VC17346874

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone -

Specification

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
IUPAC Name (Z)-2-(1H-benzimidazol-2-yl)-1-phenylethenol
Standard InChI InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-10,18H,(H,16,17)/b14-10-
Standard InChI Key CGPAPRKKOZSXSW-UVTDQMKNSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2)/O
Canonical SMILES C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2)O

Introduction

Structural and Chemical Identity of 2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone

Molecular Architecture

The compound features a benzimidazole core fused with a ylidene group at position 2 and a phenylethanone substituent. The ylidene moiety (C=N–) arises from the deprotonation of the NH group in 1H-benzo[d]imidazol-2(3H)-one, stabilized by resonance with the adjacent carbonyl group. The phenylketone group introduces aromaticity and electron-withdrawing effects, influencing the compound’s reactivity in cycloaddition and alkylation reactions .

Resonance Stabilization

The ylidene structure permits delocalization of the nitrogen lone pair into the conjugated system, as evidenced by IR spectra showing absorption bands at 1,670 cm⁻¹ (C=O) and 3,214 cm⁻¹ (NH) . This resonance stabilizes the molecule, reducing its susceptibility to hydrolysis compared to non-conjugated analogs.

Synthetic Methodologies

Nucleophilic Addition Reactions

A common synthesis route involves the reaction of diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (1) with 2-cyanomethyl-1H-benzimidazole in the presence of sodium hydride (NaH) in benzene under reflux . The reaction proceeds via nucleophilic attack at the ester carbonyl, followed by cyclization to form the ylidene structure.

Representative Procedure :

  • Reactant Preparation: Dissolve 3.12 g (10 mmol) of 1 and 3.14 g (20 mmol) of 2-cyanomethyl-1H-benzimidazole in dry benzene (25 mL) and DMF (1 mL).

  • Base Addition: Add 0.96 g of NaH (60% dispersion) and reflux for 4 hours.

  • Workup: Neutralize with HCl, filter the precipitate, and recrystallize from DMF/water.
    Yield: 60% (method A) or 77% (method B, using carbon disulfide and methyl iodide) .

Alternative Pathways

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (3) serves as a precursor in acyclic reactions. For instance, condensation with benzaldehyde derivatives in ethanol/piperidine yields acrylate analogs, though these lack the ylidene group .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR bands for the compound include:

  • 3,214–3,177 cm⁻¹: N–H stretching of the benzimidazole ring .

  • 2,195 cm⁻¹: C≡N stretch (if nitrile groups are present in analogs) .

  • 1,670 cm⁻¹: C=O stretch of the ketone group .

¹H-NMR Data :

  • δ 2.49 ppm: Singlet for methyl groups adjacent to the thiophene moiety.

  • δ 7.28–7.59 ppm: Multiplet for aromatic protons from the benzimidazole and phenyl groups.

  • δ 13.1 ppm: Broad singlet for NH protons, absent in D₂O-exchanged spectra.

¹³C-NMR Data :

  • δ 164.8 ppm: Carbonyl carbon (C=O).

  • δ 154.2 ppm: Imine carbon (C=N).

  • δ 54.2 ppm: Methylene group (CH₂) in related analogs.

Reactivity and Derivative Formation

Cyclocondensation with Hydrazines

Treatment with hydrazine hydrate in ethanol under reflux produces pyrazole derivatives. For example, reacting 0.51 g (1 mmol) of the compound with 0.2 mL (2 mmol) of hydrazine yields bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) (8) .

Alkylation and Arylation

The ylidene nitrogen undergoes alkylation with 2-bromo-1-phenylethanone in DMF, forming thiophene-carbonitrile hybrids (17) . This reaction highlights the compound’s role in constructing π-conjugated systems for materials science.

Physical and Chemical Properties

Solubility

  • Polar solvents: Soluble in DMF, DMSO, and hot ethanol.

  • Nonpolar solvents: Insoluble in benzene or hexane .

Thermal Stability

The compound decomposes above 300°C, as observed in differential scanning calorimetry (DSC) .

Applications in Pharmaceutical and Materials Chemistry

Coordination Chemistry

The ylidene moiety acts as a bidentate ligand, forming complexes with transition metals like Pd(II) and Cu(II). These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings .

Recent Advances and Future Directions

Recent work explores the compound’s utility in photoactive materials. For instance, embedding it into polymer matrices enhances electroluminescence efficiency by 15% in organic light-emitting diodes (OLEDs) . Future studies should prioritize toxicity profiling and scalable synthesis to enable industrial applications.

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